Minoxidil-d10
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Overview
Description
Minoxidil-d10 is a deuterium-labeled derivative of Minoxidil, a well-known antihypertensive agent and hair growth stimulant. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Minoxidil .
Mechanism of Action
- Orally administered minoxidil lowers blood pressure by relaxing vascular smooth muscle. This effect occurs through its sulphated metabolite, minoxidil sulphate, which acts as an opener of sarcolemmal K ATP channels .
- Topical minoxidil is also used to treat androgenetic alopecia (hair loss). It shortens the telogen phase, causing resting hair follicles to prematurely enter the anagen (growth) phase. The exact mechanism in humans is not fully understood but likely involves similar pathways .
- The predominant site of minoxidil action is arterial, and venodilation does not occur with minoxidil .
- It activates extracellular signal-regulated kinase (ERK) and Akt pathways, preventing cell death by increasing the BCl-2/Bax ratio .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Minoxidil-d10 functions as an ATP-sensitive potassium channel opener, promoting vasodilation and hair growth. It interacts with various biomolecules, including enzymes such as soybean lipoxygenase, which it inhibits with an IC50 value of 20 μM . The compound also affects the activity of cyclooxygenase 1, increasing prostaglandin E2 production . These interactions highlight this compound’s role in modulating biochemical pathways related to vasodilation and hair growth.
Cellular Effects
This compound influences several cellular processes, particularly in dermal papilla and epithelial cells. It promotes hair growth by stimulating the release of growth factors from adipose-derived stem cells, including chemokine (C-X-C motif) ligand 1, platelet-derived endothelial cell growth factor, and platelet-derived growth factor-C . These growth factors enhance cell proliferation and migration, contributing to the compound’s effectiveness in hair regeneration.
Molecular Mechanism
At the molecular level, this compound exerts its effects by opening ATP-sensitive potassium channels, leading to hyperpolarization of cell membranes . This action reduces peripheral vascular resistance and promotes vasodilation. Additionally, this compound activates extracellular signal-regulated kinase and Akt pathways, preventing cell death and promoting cell survival . The compound also inhibits androgen receptors and enzymes such as steroid 17-alpha-hydroxylase/17,20 lyase and aromatase, affecting hormonal pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound remains stable under various storage conditions, with a shelf life of up to three years at -20°C . Long-term studies have shown that this compound maintains its effectiveness in promoting hair growth and vasodilation over extended periods . Its stability and degradation can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses have been associated with increased hair growth and vasodilation, but also with potential adverse effects such as hypertrichosis and pedal edema . Threshold effects have been observed, with significant improvements in hair growth at doses as low as 5 mg/kg . Higher doses may lead to toxicity and other adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a potassium channel opener and vasodilator. It interacts with enzymes such as cyclooxygenase 1 and soybean lipoxygenase, affecting the production of prostaglandins and other metabolites . The compound’s deuterium labeling allows for precise tracking of its metabolic flux and interactions with various cofactors and enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through both paracellular and transcellular routes . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution is influenced by factors such as pH and the presence of tight junction modifiers .
Subcellular Localization
This compound localizes to specific subcellular compartments, including the cytoplasm and cell membranes. Its activity is influenced by post-translational modifications and targeting signals that direct it to these compartments . The compound’s localization plays a crucial role in its effectiveness as a vasodilator and hair growth stimulant, as it ensures that it reaches the appropriate sites of action within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Minoxidil-d10 involves the deuteration of Minoxidil. This process typically includes the exchange of hydrogen atoms in the piperidine ring of Minoxidil with deuterium. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is typically purified using chromatographic techniques to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Minoxidil-d10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form Minoxidil N-oxide.
Reduction: Reduction reactions can convert this compound back to its original form.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include Minoxidil N-oxide and various substituted derivatives of this compound .
Scientific Research Applications
Minoxidil-d10 is extensively used in scientific research due to its stable isotopic labeling. Some key applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of Minoxidil in the body.
Drug Development: Helps in understanding the interaction of Minoxidil with biological targets.
Analytical Chemistry: Serves as an internal standard in mass spectrometry for the quantification of Minoxidil
Comparison with Similar Compounds
Similar Compounds
Nanoxidil: A newer compound with a similar mechanism of action but with a lower molecular weight for better skin penetration.
Finasteride: Another compound used for hair growth but works by inhibiting the conversion of testosterone to dihydrotestosterone (DHT)
Uniqueness
Minoxidil-d10’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. Unlike other compounds, it serves as a valuable tool in both clinical and analytical research .
Properties
IUPAC Name |
6-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-3-hydroxy-2-iminopyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13/h6,11,15H,1-5,10H2/i1D2,2D2,3D2,4D2,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMGGGWCDYVHOY-YXALHFAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2=NC(=N)N(C(=C2)N)O)([2H])[2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.